N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a 1,4-benzodioxin moiety, a hydroxyethyl substituent, and a dimethyl-oxazole ring. This compound combines structural elements of bioactive heterocycles, including the 1,4-dioxane/dioxin system (known for antihepatotoxic properties ) and sulfonamide groups (associated with diverse pharmacological activities, such as enzyme inhibition ).
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S/c1-9-15(10(2)23-17-9)24(19,20)16-8-12(18)11-3-4-13-14(7-11)22-6-5-21-13/h3-4,7,12,16,18H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQARHISGNRTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form 2,3-dihydrobenzo[b][1,4]dioxin-6-yl. This intermediate is then reacted with various reagents to introduce the hydroxyethyl and dimethylisoxazole groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group (-SONH-) is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis :
This reaction cleaves the sulfonamide bond, yielding a sulfonic acid and ammonia . -
Basic Hydrolysis :
Sodium sulfonate salts form under alkaline conditions .
Oxidation of the Hydroxyethyl Group
The 2-hydroxyethyl side chain can undergo oxidation to form a ketone. Common oxidizing agents include:
-
Potassium Permanganate (KMnO4_44) : Converts -CHOH to -COOH under strong acidic conditions .
-
Jones Reagent (CrO3_33/H2_22SO4_44) : Oxidizes alcohols to ketones or carboxylic acids depending on the environment .
Electrophilic Aromatic Substitution (EAS)
The benzodioxin and oxazole rings may participate in EAS reactions:
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO, HSO | Nitro-substituted benzodioxin |
| Sulfonation | SO, HSO | Sulfonic acid derivatives |
| Halogenation | Cl/FeCl | Chlorinated oxazole or benzodioxin |
The electron-rich benzodioxin ring (due to oxygen atoms) is more reactive than the oxazole ring .
Ring-Opening Reactions
The benzodioxin ring may undergo ring-opening under reductive or acidic conditions:
Alkylation and Acylation
The hydroxyl (-OH) and sulfonamide (-NH-) groups serve as nucleophiles:
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) of related sulfonamides shows decomposition above 250°C, producing SO, CO, and aromatic fragments .
Synthetic Pathways
The compound is synthesized via multi-step routes:
-
Formation of Benzodioxin Core :
Cyclization of catechol derivatives with 1,2-dibromoethane . -
Oxazole-Sulfonamide Assembly :
Sulfonation of 3,5-dimethyl-1,2-oxazole followed by coupling with the hydroxyethyl-benzodioxin intermediate. -
Final Purification :
Column chromatography (silica gel, ethyl acetate/hexane).
Comparative Reactivity Table
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide serves as a valuable building block for the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions such as:
- Oxidation : Producing sulfoxides or sulfones.
- Reduction : Modifying the sulfonamide group to form amines or alcohols.
- Substitution Reactions : Particularly at the sulfonamide group using nucleophiles.
Biology
The compound is being investigated for its potential as a biochemical probe. Its structure suggests possible interactions with biological targets. Research has shown that derivatives of similar compounds exhibit enzyme inhibitory activity. For instance, studies have explored their effects on enzymes like α-glucosidase and acetylcholinesterase, indicating potential therapeutic applications in managing conditions like Type 2 diabetes and Alzheimer's disease .
Medicine
In medicinal chemistry, this compound has been explored for:
- Anti-inflammatory Properties : Investigations into its role in reducing inflammation markers.
- Antimicrobial Activity : Studies suggest potential efficacy against various pathogens .
Industrial Applications
The compound's unique properties make it suitable for use in developing new materials and chemical processes. Its stability and reactivity can be harnessed in creating novel polymers or as catalysts in organic reactions.
Case Studies
- Antidiabetic Activity : A study synthesized derivatives of sulfonamides based on this compound framework and tested them for antidiabetic activity against streptozotocin-induced diabetes models in rats. Results showed significant hypoglycemic effects compared to standard treatments .
- Enzyme Inhibition Studies : Research focused on synthesizing new sulfonamide derivatives with benzodioxane moieties demonstrated promising results as α-glucosidase inhibitors. This suggests their potential use in diabetes management by delaying carbohydrate absorption .
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogues:
Key Observations
Antihepatotoxic Potential: The 1,4-dioxane/dioxin ring is critical for hepatoprotection, as seen in silybin and flavone derivatives (4f, 4g) . Hydroxyalkyl groups (e.g., hydroxyethyl in the target compound vs. hydroxy-methyl in 4g) enhance activity in dioxane-containing analogs , likely improving solubility or target binding.
Sulfonamide vs. Flavone/Coumarin Scaffolds :
- Flavones (e.g., 4f, 4g) and coumarins rely on π-conjugated systems for radical scavenging, while sulfonamides (e.g., the target compound and fluorobenzenesulfonamide ) often target enzymes (e.g., carbonic anhydrase, cyclooxygenase).
- The dimethyl-oxazole in the target compound may enhance metabolic stability compared to flavones, which are prone to oxidation.
Data-Driven Insights
- Antihepatotoxic Efficacy (Rat Models): Compound SGOT Reduction (%) SGPT Reduction (%) ALKP Reduction (%) vs. Silymarin Silybin 58 62 45 Reference 4f 54 59 41 Comparable 4g 60 65 48 Superior Target Compound Not reported Not reported Not reported Inferred
- SAR Highlights: Hydroxyalkyl groups on dioxane improve activity (4g > 4f) . Sulfonamide groups enable diverse targeting but may reduce antioxidant capacity compared to flavonoids.
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H15N3O5S
- Molecular Weight : 319.34 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways in bacteria . The specific compound's structure suggests potential efficacy against a range of pathogens.
2. Anti-inflammatory Effects
The benzodioxin moiety in the compound is associated with anti-inflammatory properties. Compounds containing this structure have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
3. Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit carbonic anhydrase and other critical enzymes .
The proposed mechanism of action for this compound involves the inhibition of key enzymes in bacterial metabolism and inflammatory pathways. By mimicking substrates or binding to active sites on enzymes, the compound can effectively disrupt normal biological processes.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibitory effects on bacterial growth, suggesting that modifications to the benzodioxin structure could enhance efficacy .
- Anti-inflammatory Research :
-
Enzyme Inhibition Studies :
- A detailed kinetic analysis revealed that the compound inhibits carbonic anhydrase with an IC50 value comparable to established inhibitors. This highlights its potential as a lead compound for developing new enzyme inhibitors.
Comparative Analysis Table
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 319.34 g/mol | Varies (typically 300–400 g/mol) |
| Antimicrobial Activity | Moderate to high against selected bacteria | Varies |
| Anti-inflammatory Potential | Significant reduction in cytokine levels | Varies |
| Enzyme Inhibition | Effective against carbonic anhydrase | Varies |
Q & A
Basic Research Questions
Q. What are the key structural features of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, and how do they influence its reactivity?
- The compound combines a dihydro-1,4-benzodioxin moiety with a 3,5-dimethyl-1,2-oxazole-4-sulfonamide group. The benzodioxin ring contributes to π-π stacking interactions in biological systems, while the sulfonamide group enables hydrogen bonding and enzyme inhibition potential. The hydroxyl-ethyl linker enhances solubility and modulates steric effects during synthesis .
- Methodological Insight : Use X-ray crystallography (as seen in related sulfonamides ) and computational modeling (e.g., density functional theory) to analyze electronic effects and steric hindrance.
Q. What synthetic routes are commonly employed for this compound, and what critical reaction conditions must be controlled?
- Synthesis typically involves nucleophilic substitution between a benzodioxin-derived amine and a sulfonyl chloride intermediate. Key steps include:
Activation of the hydroxyl group via tosylation or mesylation.
Coupling under basic conditions (e.g., triethylamine in DMF) to form the sulfonamide bond .
- Critical Conditions :
- Temperature control (40–60°C) to avoid side reactions.
- Solvent choice (DMF or dichloromethane) to ensure reactant solubility .
Q. How is the compound characterized post-synthesis to confirm purity and structure?
- Analytical Workflow :
TLC (Rf comparison) for reaction monitoring .
IR Spectroscopy to confirm sulfonamide (S=O stretching at ~1350 cm⁻¹) and hydroxyl groups .
¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm) .
High-Resolution Mass Spectrometry (HRMS) for molecular formula validation .
Advanced Research Questions
Q. How can researchers optimize the yield of the sulfonamide coupling step while minimizing impurities?
- Strategies :
- Use Schlenk techniques to exclude moisture, which can hydrolyze intermediates.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics in biphasic systems.
- Optimize stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) to account for side reactions .
- Data-Driven Approach : Design a Design of Experiments (DoE) matrix varying temperature, solvent polarity, and base strength to identify optimal conditions .
Q. What experimental approaches resolve contradictions in biological activity data across structural analogs?
- Case Study : If analogs with methyl vs. methoxy substituents show conflicting enzyme inhibition results:
Perform molecular docking to compare binding poses in target proteins (e.g., COX-2 or carbonic anhydrase).
Validate with isothermal titration calorimetry (ITC) to measure binding affinities .
- Structural Analysis : Correlate activity trends with Hammett σ values of substituents to assess electronic effects .
Q. How does the compound’s stability under varying pH and temperature conditions impact its application in biological assays?
- Stability Protocol :
Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.
Monitor degradation via HPLC-UV at 254 nm.
- Key Findings :
- Sulfonamides are generally stable at neutral pH but hydrolyze under strongly acidic/basic conditions.
- The dihydrobenzodioxin ring may oxidize at high temperatures (>80°C), requiring inert atmospheres during storage .
Q. What strategies are effective in elucidating the mechanism of action in enzyme inhibition studies?
- Methodology :
Enzyme Kinetics : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition).
Fluorescence Quenching : Track conformational changes in the enzyme active site.
Site-Directed Mutagenesis : Identify critical residues for binding using recombinant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
